molecular formula C13H12N2S B15471840 N-benzylpyridine-2-carbothioamide CAS No. 52379-37-0

N-benzylpyridine-2-carbothioamide

Cat. No.: B15471840
CAS No.: 52379-37-0
M. Wt: 228.31 g/mol
InChI Key: XNNIQLMSLLNHOU-UHFFFAOYSA-N
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Description

Contextualization within Thioamide and Pyridine (B92270) Derivatives Research

N-benzylpyridine-2-carbothioamide belongs to two prominent classes of organic compounds: thioamides and pyridine derivatives. Thioamides, as bioisosteres of amides, have attracted considerable attention in drug discovery and medicinal chemistry. nih.govnih.govresearchgate.net They share a similar planar geometry with amides but exhibit distinct electronic and physical properties. researchgate.net For instance, the carbon-sulfur double bond in thioamides is longer than the carbon-oxygen double bond in amides, and thioamides act as better hydrogen bond donors but weaker acceptors. nih.gov These differences can significantly influence a molecule's interaction with biological targets, its physicochemical characteristics, and its pharmacokinetic profile. nih.gov The incorporation of the thioamide functional group is a recognized strategy in the development of therapeutic agents for a wide array of diseases, including cancer, microbial and viral infections, and neurodegenerative conditions. nih.govnih.gov

Simultaneously, the pyridine ring is a ubiquitous scaffold in pharmaceutical and materials science. nih.gov As one of the most utilized heterocycles in drug design, the pyridine moiety is present in a vast number of FDA-approved drugs, demonstrating its value in creating compounds with favorable pharmacological properties. researchgate.netnih.govrsc.org Its inclusion can enhance water solubility and provides a versatile framework for structural modification. nih.gov The combination of a thioamide group with a pyridine ring, as seen in this compound, creates a bifunctional molecule with a rich chemical profile, making it a compelling subject for synthetic and medicinal chemistry research. researchgate.net

Historical Perspectives on Carbothioamide Ligand Systems

The development of ligands containing the carbothioamide moiety is rooted in the broader history of sulfur-containing organic compounds. Early investigations into compounds like thiourea (B124793) and its derivatives, such as thiosemicarbazides, laid the groundwork for understanding the coordination chemistry of thioamide-based structures. arkat-usa.org These molecules were recognized for their ability to form stable complexes with a variety of metal ions, a property attributed to the presence of both nitrogen and sulfur atoms which can act as donor sites.

The synthesis of thiocarbohydrazides, which contain the hydrazinecarbothioamide core, further expanded the field. arkat-usa.org Methods developed for their preparation, such as the hydrazinolysis of carbon disulfide or dialkyl xanthates, provided accessible routes to more complex thio-ligands. arkat-usa.org These precursors became crucial building blocks in heterocyclic synthesis, allowing for the creation of diverse molecular architectures. arkat-usa.org Pyridine-2-carbothioamides, including N-substituted variants like this compound, emerged as effective N,S-bidentate ligands, capable of coordinating with metal centers to form organometallic complexes with interesting chemical and physical properties. nih.gov

Significance of the Pyridine-Thioamide Scaffold in Medicinal Chemistry Research

The pyridine-thioamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across different therapeutic areas. The arrangement of the pyridine nitrogen and the thioamide sulfur creates an effective chelation site, which is often crucial for biological activity.

Recent research has highlighted the potent antiplasmodial activity of pyridine thioamide analogs. One such derivative showed strong inhibitory effects against the intraerythrocytic stage of Plasmodium falciparum, the most virulent human malaria parasite. nih.gov Notably, this compound was equally effective against both chloroquine-sensitive and chloroquine-resistant strains, suggesting it could help overcome existing drug resistance mechanisms. nih.gov

Furthermore, the pyridine-thioamide framework is a key component in the design of novel anticancer agents. nih.govdntb.gov.ua Organometallic complexes featuring pyridine-2-carbothioamide (B155194) ligands have shown promising antiproliferative activity against human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov The ability to modify the substituents on the pyridine ring and the thioamide nitrogen allows for fine-tuning of the molecule's steric and electronic properties, which can optimize its biological efficacy and target selectivity. nih.gov This structural versatility makes the pyridine-thioamide scaffold a continuing focus for the discovery of new lead compounds in oncology. nih.govnih.gov

Detailed Research Findings

The tables below summarize key data related to the pyridine-thioamide scaffold and associated compounds, reflecting findings from various research studies.

Table 1: Physicochemical Properties of Structurally Related Compounds This table provides a comparative overview of the molecular formulas and weights of this compound and its constituent parts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-benzylpyridine-2-carboxamideC₁₃H₁₂N₂O212.2518904-38-6
2-Benzylpyridine (B1664053)C₁₂H₁₁N169.22101-82-6
N-(4-Benzoylphenyl)pyridine-2-carbothioamideC₁₉H₁₄N₂OS318.38Not Available

Data sourced from PubChem and other chemical suppliers. nih.govresearchgate.netsigmaaldrich.com

Table 2: Biological Activity of Selected Pyridine Thioamide Derivatives This table presents the biological activities of pyridine thioamide derivatives from recent medicinal chemistry studies, highlighting their potential as therapeutic agents.

Compound ClassBiological ActivityTarget/OrganismKey FindingsReference
Pyridine Thioamide AnalogsAntiplasmodialPlasmodium falciparumIC₅₀ values of 142 nM (chloroquine-sensitive) and 146 nM (chloroquine-resistant). nih.gov
Ruthenium-Pyridine-2-carbothioamide ComplexesAnticancerHuman Cancer CellsDemonstrated antiproliferative activity with IC₅₀ values in the low micromolar range. nih.gov
Carbothioamide Pyrazoline DerivativesAnticancerA549 (Lung) & HeLa (Cervical) Cancer CellsLead compounds showed potent cytotoxicity against cancer cells with low toxicity to normal cells. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52379-37-0

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-benzylpyridine-2-carbothioamide

InChI

InChI=1S/C13H12N2S/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

XNNIQLMSLLNHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C2=CC=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzylpyridine 2 Carbothioamide and Its Derivatives

Strategies for Carbon-Sulfur Bond Formation in Carbothioamides

The conversion of an amide to a thioamide, a process known as thionation, is a fundamental step in the synthesis of N-benzylpyridine-2-carbothioamide. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom. Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. mdpi.com

Lawesson's reagent is often favored due to its solubility in organic solvents and its relatively mild reaction conditions. mdpi.com However, the workup procedure can be complicated by the formation of phosphorus-containing byproducts. researchgate.net An alternative is the use of P₄S₁₀, which is a less expensive reagent. researchgate.net The combination of P₄S₁₀ with a solid support like alumina (B75360) can lead to improved yields and a simpler purification process, as the byproducts are adsorbed onto the support. researchgate.netnih.gov The reaction is typically carried out in an anhydrous solvent such as dioxane at reflux temperature, with yields ranging from 62% to 93%. researchgate.net

Other methods for forming the carbon-sulfur bond include the use of elemental sulfur in the presence of a reducing agent or the reaction of nitriles with a sulfur source. organic-chemistry.org The choice of thionating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 1: Comparison of Common Thionating Reagents

Reagent Advantages Disadvantages Typical Conditions
Lawesson's Reagent Good solubility, mild conditions mdpi.com Byproduct removal can be difficult researchgate.net Toluene, reflux mdpi.com
Phosphorus Pentasulfide (P₄S₁₀) Inexpensive researchgate.net Harsh conditions may be required mdpi.com Pyridine (B92270), reflux mdpi.com

N-Alkylation and N-Acylation Approaches in Pyridine-2-carbothioamide (B155194) Synthesis

The introduction of the benzyl (B1604629) group onto the nitrogen atom of pyridine-2-carbothioamide is a key step in the synthesis of the target molecule. This N-alkylation is typically achieved by reacting the parent pyridine-2-carbothioamide with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for N-alkylation reactions. researchgate.netrsc.orgacsgcipr.org PTC facilitates the reaction between a water-soluble base and an organic-soluble substrate by using a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt. acsgcipr.orgptfarm.pl This method can lead to higher yields, shorter reaction times, and the use of more environmentally friendly inorganic bases. acsgcipr.orgptfarm.pl Continuous flow processes incorporating PTC and integrated separation have been developed to enhance safety and product quality, overcoming limitations of batch scale-up. rsc.org

N-acylation, the introduction of an acyl group, can be accomplished by reacting the pyridine-2-carbothioamide with an acyl chloride or anhydride. These reactions are often carried out in the presence of a base like pyridine to neutralize the acidic byproduct. nih.gov The synthesis of various N-substituted pyridine-2-carboxamides has been reported using these methods. mdpi.commdpi.com

Microwave-Assisted Synthetic Protocols for Related Carbothioamide Systems

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. biotage.com This technology can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. nih.govnih.govmdpi.com

In the context of carbothioamide synthesis, microwave irradiation has been successfully employed for the synthesis of various heterocyclic systems. For instance, the synthesis of 4-carbothioamide-1,2,4-triazine derivatives has been achieved rapidly and efficiently using microwave irradiation in a one-pot, solid-phase reaction. researchgate.netneuroquantology.com Similarly, the synthesis of furan (B31954) carboxamide derivatives has been shown to have significantly higher yields under microwave conditions compared to conventional heating. nih.gov

The benefits of microwave-assisted synthesis extend to green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. nih.govnih.gov This approach has been used for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions with a catalyst. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Amide Derivatives

Reaction Conventional Method Microwave-Assisted Method Reference
Furan Carboxamide Synthesis Reflux 15 minutes at 50-80 °C, higher yields nih.gov
1,2,4-Triazine Derivative Synthesis Stirring for 3 hours Grinding for 15-30 minutes and microwave irradiation researchgate.net

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for evaluating their biological activity, as different enantiomers can have distinct pharmacological profiles. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. Another strategy involves the use of chiral catalysts, which can create a chiral environment that favors the formation of one enantiomer over the other.

While specific examples for the stereoselective synthesis of this compound are not abundant in the readily available literature, general principles of asymmetric synthesis can be applied. For instance, the use of axially chiral thioamides has been demonstrated to control stereochemistry in C-C bond formation reactions. nih.gov Furthermore, methods for the synthesis of thioamide-containing peptides with minimal racemization have been developed, highlighting the importance of preserving chirality during the synthesis of thioamide-containing molecules. nih.govresearchgate.netmdpi.com Copper-catalyzed methods have also been shown to be effective in preserving the chirality of substrates during thioamide synthesis. mdpi.com

Green Chemistry Approaches in Carbothioamide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.comrsc.org

In the synthesis of carbothioamides, several green chemistry approaches can be implemented. The use of water as a solvent is a key aspect of green chemistry. organic-chemistry.org For example, an efficient synthesis of thioamides from aldehydes and N-substituted formamides has been developed using sodium sulfide (B99878) as the sulfur source in water. organic-chemistry.org

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like grinding, represent another important green strategy. nih.govnih.gov These methods reduce waste and minimize the environmental impact of the synthesis. mdpi.com The use of catalysts, especially those that can be easily separated and reused, also contributes to a greener process. nih.gov

Furthermore, the development of atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. organic-chemistry.org Three-component reactions that allow for the straightforward and atom-economical synthesis of thioamides from simple starting materials are a prime example of this approach. organic-chemistry.org

Coordination Chemistry of N Benzylpyridine 2 Carbothioamide Ligands

Binding Modes and Chelation Behavior of N-Benzylpyridine-2-carbothioamide with Transition Metal Ions

This compound is a member of the pyridine-2-carbothioamide (B155194) family of ligands, which are noted for their flexible coordination capabilities with metal ions. researchgate.netnih.gov The chelation behavior is largely dictated by the pyridine (B92270) nitrogen atom and the thioamide group, which can exist in thione and thiol tautomeric forms. This allows for diverse binding modes.

Monodentate, Bidentate, and Polydentate Coordination Modes

Pyridine-based thioamide ligands like this compound can exhibit several coordination modes:

Monodentate Coordination: In some instances, the ligand may coordinate to a metal center through only one of its donor atoms, typically the sulfur atom of the thioamide group. This mode is less common as the formation of a stable five-membered chelate ring is often favored.

Bidentate Coordination: The most common coordination mode for this compound is as a bidentate ligand. researchgate.net Chelation typically occurs through the nitrogen atom of the pyridine ring and the sulfur atom of the deprotonated thiol group (via thione-thiol tautomerism). This forms a stable five-membered ring with the metal ion. researchgate.neteurjchem.com In this N,S-bidentate fashion, the ligand binds as a monoanionic species.

Polydentate/Bridging Coordination: While less typical for a simple N-benzyl derivative, related bis(carbothioamide) ligands have been shown to act as tetradentate donors or form binuclear complexes where the thioamide group bridges two metal centers. nih.gov For instance, in some copper complexes with related ligands, the thioamide group coordinates in its thiol form to bridge two metal ions. nih.gov

The specific coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere. nih.gov

Role of Sulfur and Nitrogen Donor Atoms in Complex Stability

The stability and structure of metal complexes with this compound are fundamentally dependent on the electronic properties of the sulfur and nitrogen donor atoms.

Nitrogen Donor: The pyridine nitrogen atom is a sigma-donor that forms a stable bond with transition metal ions. Its involvement is crucial for the common bidentate chelation, creating a favorable five-membered ring structure. nih.goveurjchem.com

Sulfur Donor: The thioamide group is a key component due to its ambidentate nature and its ability to deprotonate. Coordination usually happens through the sulfur atom, which is a soft donor and thus forms strong bonds with soft or borderline metal ions like Cu(II), Ni(II), and Co(II). nih.goveurjchem.com Infrared spectroscopy studies on related complexes confirm the coordination through both the pyridine nitrogen and the thioamide sulfur, as evidenced by shifts in the C=S and C=N stretching frequencies. eurjchem.com

The synergy between the pyridine nitrogen and the thioamide sulfur in forming a chelate ring significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate coordination. This is known as the chelate effect.

Synthesis and Research on Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol. ajol.inforsc.org The resulting complexes can often be isolated as crystalline solids.

Cobalt(II) Complexes

Research on analogous systems indicates that cobalt(II) readily forms complexes with pyridine-carbothioamide type ligands. These complexes often exhibit octahedral geometry. nih.govrsc.org For example, binuclear cobalt(II) complexes with a related N,N'-disubstituted hydrazine-1,2-bis(carbothioamide) ligand have been synthesized and characterized. nih.gov In these complexes, the ligand behaves as a monobasic tridentate or tetradentate donor, coordinating through the pyridine nitrogen, thioamide sulfur, and other nitrogen atoms. nih.gov Spectroscopic and magnetic data for these related complexes support the proposed geometries. nih.govrsc.org

Table 1: Representative Cobalt(II) Complexes with Analogous Pyridine-Thioamide Ligands

Complex Formula Ligand Geometry Reference
[Co(L¹)X]⁺ (X = Br⁻, I⁻, NCO⁻, NCS⁻, N₃⁻) 17-membered pyridine-based N₃O₂-macrocycle with pyridine pendant arms Distorted Octahedral/Trigonal Prismatic rsc.org
[Co(HPET)(H₂O)Cl]₂·0.5H₂O N¹-ethyl-N²-(pyridin-2-yl) hydrazine-1,2-bis(carbothioamide) (H₂PET) Octahedral nih.gov

Nickel(II) Complexes

Nickel(II) complexes with ligands similar to this compound have been prepared and studied. These complexes can adopt various geometries, including octahedral and square planar, depending on the ligand and reaction conditions. nih.govresearchgate.net For instance, the reaction of a tridentate heterocyclic Schiff base ligand derived from 2-benzoylpyridine (B47108) and thiosemicarbazide (B42300) with Ni(II) salts yields complexes where the ligand coordinates through the pyridine nitrogen, azomethine nitrogen, and thioamide sulfur. eurjchem.com Similarly, binuclear Ni(II) complexes have been synthesized where the ligand acts as a monobasic tetradentate N,S,N,S donor. nih.gov

Table 2: Representative Nickel(II) Complexes with Analogous Pyridine-Thioamide Ligands

Complex Formula Ligand Geometry Reference
[Ni(L)₂] 2-(2,5-dimethoxy-benzylidene)hydrazine-1-carbothioamide Bidentate (N,S donors) researchgate.net
[Ni(HPET)Cl]₂ N¹-ethyl-N²-(pyridin-2-yl) hydrazine-1,2-bis(carbothioamide) (H₂PET) Octahedral nih.gov

Copper(I) and Copper(II) Complexes

Copper(II) is one of the most studied metal ions with this class of ligands, forming mononuclear, binuclear, and even polynuclear complexes. nih.govrsc.orgnih.gov The ligand typically coordinates as a bidentate N,S donor after deprotonation of the thioamide group. rsc.org In some cases, the geometry around the copper(II) center is square planar or distorted square pyramidal. rsc.org For example, mixed-ligand copper(II) complexes of 2-formylpyridine-N⁴-phenylthiosemicarbazone with diimine co-ligands have been synthesized, showing a trigonal bipyramidal distorted square-based pyramidal coordination geometry. rsc.org Binuclear copper(II) complexes have also been reported where the ligand coordinates through both thioamide sulfur atoms, one of which is in the thiol form, bridging the two metal centers. nih.gov

Table 3: Representative Copper(II) Complexes with Analogous Pyridine-Thioamide Ligands

Complex Formula Ligand Geometry Reference
Cu(L)(diimine) 2-formylpyridine-N⁴-phenylthiosemicarbazone (HL) and a diimine Trigonal Bipyramidal Distorted Square-based Pyramidal rsc.org
[Cu(HPET)(H₂O)₂Cl]₂ N¹-ethyl-N²-(pyridin-2-yl) hydrazine-1,2-bis(carbothioamide) (H₂PET) Octahedral nih.gov
[Cu(L)Cl₂] Tridentate Schiff base from 2-benzoylpyridine Not specified eurjchem.com

Gold(III) Complexes

While the direct complexation of this compound with gold(III) is not extensively detailed in the available literature, related structures provide insights into the expected coordination behavior. Gold(III) complexes with similar ligands, such as 2-benzylpyridines, often form cyclometalated structures. mdpi.com For instance, the reaction of 2-benzylpyridine (B1664053) with gold(III) can lead to the formation of a cyclometalated complex, [Au(pyb-H)Cl2], where the ligand is deprotonated at the benzylic carbon. mdpi.com This suggests that this compound could potentially coordinate to gold(III) through the pyridine nitrogen and, following deprotonation, the benzylic carbon, forming a stable six-membered chelate ring. mdpi.com The thioamide group might offer additional coordination possibilities, potentially leading to more complex structures. Transmetalation from mercury(II) or palladium(II) complexes is a common strategy for synthesizing organogold(III) complexes and could be a viable route for obtaining gold(III) complexes of this compound. nih.gov

Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) complexes with ligands similar to this compound, such as pyridine-2-carbaldehyde thiosemicarbazone, have been synthesized and characterized. nih.gov In these complexes, the ligand typically acts as a tridentate donor, coordinating through the pyridine nitrogen, the imine nitrogen, and the sulfur atom. nih.gov This coordination mode results in the formation of planar complexes. nih.gov For example, palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones feature a planar four-coordinate environment around the palladium(II) center, with the tridentate ligand and a chloride ion occupying the coordination sites. nih.gov It is plausible that this compound would coordinate to palladium(II) and platinum(II) in a similar fashion, utilizing the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom to form stable five- and six-membered chelate rings. The resulting complexes are expected to exhibit square planar geometry, which is characteristic of d8 metal ions like Pd(II) and Pt(II).

Zinc(II) Complexes

Zinc(II) complexes with pyridine-containing ligands have been extensively studied. mdpi.com In complexes with pyridine-type ligands, zinc(II) can exhibit different coordination numbers, commonly resulting in tetrahedral or octahedral geometries. mdpi.comresearchgate.net For instance, in the complex [Zn(EtNic)2Cl2], the zinc(II) ion is four-coordinate with a distorted tetrahedral geometry. mdpi.com In contrast, other zinc(II) complexes with different pyridine derivatives can be six-coordinate. mdpi.com Given the tridentate nature of ligands similar to this compound, it is likely that two ligand molecules would coordinate to a single zinc(II) ion, resulting in a distorted octahedral geometry. The coordination would involve the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom from each ligand, forming a [Zn(L)2]2+ type complex.

Structural Elucidation of this compound Metal Complexes

The determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical properties and potential applications. Various analytical techniques are employed for this purpose, with single-crystal X-ray diffraction being the most definitive method for solid-state structures.

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

For instance, palladium(II) complexes with 2-benzoylpyridine-derived thiosemicarbazones have been shown to possess a square planar geometry, with the ligand acting as a tridentate NNS donor. nih.gov The crystal structures of these complexes show the palladium(II) ion at the center of a plane formed by the pyridine nitrogen, imine nitrogen, sulfur atom, and a chloride ion. nih.gov

Similarly, nickel(II) complexes with thiosemicarbazone derivatives have been found to exhibit a distorted square planar geometry. nih.gov In one example, the Ni(II) ion is coordinated to two ligand molecules, with the nitrogen and sulfur atoms from each ligand defining the coordination plane. nih.gov

Zinc(II) complexes with pyridine-based ligands can adopt either tetrahedral or octahedral geometries. mdpi.comresearchgate.net SCXRD studies on a zinc(II) complex with a 2-hydroxy-benzoic acid hydrazide ligand, which also possesses N and O donor atoms, showed a distorted octahedral coordination geometry with two tridentate ligands surrounding the central metal ion. researchgate.net

Table 1: Selected Crystallographic Data for Metal Complexes with Related Ligands

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
[Pd(2Bz4DH)Cl]MonoclinicP21/c11.671(1)10.405(1)13.124(1)90115.60(1)90 nih.gov
[Pd(2Bz4M)Cl]MonoclinicP21/c9.695(1)15.044(1)10.718(1)90105.38(1)90 nih.gov
[Pd(2Bz4Ph)Cl]TriclinicP19.389(1)13.629(1)15.218(1)70.25(1)73.46(1)83.57(1) nih.gov
NiL2OrthorhombicIba216.889(3)15.777(3)15.777(3)909090 nih.gov
N-benzylpyridin-2-amineTriclinicP-15.9014(16)8.025(2)10.561(3)95.471(4)91.244(4)94.779(3) nih.gov

Note: The table presents data for ligands structurally related to this compound to infer potential structural parameters.

Conformational Analysis within Metal Coordination Spheres

The conformation of a ligand can change significantly upon coordination to a metal ion. In the case of this compound, the benzyl (B1604629) and pyridine rings are not coplanar in the free ligand. nih.gov For the related molecule N-benzylpyridin-2-amine, the dihedral angle between the benzyl and pyridyl rings is 67.2(1)°. nih.gov

Upon complexation, the steric and electronic requirements of the metal coordination sphere will dictate the final conformation of the ligand. For instance, in palladium(II) complexes with related ligands, the formation of a planar coordination geometry forces the coordinating atoms of the ligand into a single plane. clockss.org This can lead to significant strain or conformational changes in the ligand backbone.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing pyridine-based ligands have shown significant promise in various catalytic applications. While the catalytic activity of this compound complexes is an emerging area of research, the properties of related complexes suggest potential applications.

Palladium(II) complexes, in particular, are well-known catalysts for a variety of cross-coupling reactions. For example, palladium(II) complexes have been successfully employed as catalysts for the ortho-arylation of N-benzylpiperidines via directed C-H bond activation. rsc.org This suggests that palladium(II) complexes of this compound could potentially catalyze similar C-H activation and functionalization reactions.

Furthermore, platinum(II) and palladium(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have demonstrated interesting biological activity, acting as inhibitors of viral replication. nih.gov While this is not a direct catalytic application in the traditional sense, it highlights the potential for these types of complexes to interact with and modulate biological systems, which can be considered a form of biocatalysis. The specific structural and electronic properties imparted by the this compound ligand could lead to novel catalytic activities.

Organic Transformation Catalysis (e.g., Benzimidazole (B57391) Synthesis)

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of the benzimidazole scaffold is, therefore, a significant focus in organic chemistry. Catalytic methods, particularly those employing transition metal complexes, have been developed to improve the efficiency and sustainability of benzimidazole synthesis.

While direct experimental data on the use of this compound metal complexes for benzimidazole synthesis is scarce, the fundamental principles of catalysis by related compounds suggest a potential role. The synthesis of benzimidazoles often proceeds through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid derivative. Transition metal complexes can catalyze this transformation through several mechanisms, including:

Lewis Acid Activation: A metal complex of this compound could act as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde or carboxylic acid derivative. This activation would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

Reductive Amination Pathways: In syntheses starting from o-nitroanilines, a metal catalyst can facilitate the initial reduction of the nitro group to an amine, which then undergoes cyclization.

The N,S-chelation of the this compound ligand to a metal center can influence the catalytic activity by modifying the metal's electronic properties and steric environment. The benzyl group on the thioamide nitrogen can also play a role in tuning the solubility and steric bulk of the resulting catalyst.

For illustrative purposes, various transition metal complexes have been successfully employed in benzimidazole synthesis. For instance, copper(II) complexes with benzimidazole-based ligands have been synthesized and studied for their catalytic and biological activities nih.gov. Similarly, palladium and copper co-catalyzed reactions have been developed for the synthesis of complex benzimidazole-containing heterocycles nih.gov. Gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines and carbon dioxide has also been reported, highlighting the diversity of effective catalysts nih.gov.

A hypothetical catalytic cycle for the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and an aldehyde, catalyzed by a metal complex of this compound (L), [M(L)n], could be envisioned as follows:

Coordination of the aldehyde to the metal center.

Nucleophilic attack of one amino group of the o-phenylenediamine on the activated aldehyde carbon to form a carbinolamine intermediate.

Dehydration to form a Schiff base intermediate, which remains coordinated to the metal.

Intramolecular nucleophilic attack by the second amino group on the imine carbon to form the five-membered dihydro-benzimidazole ring.

Oxidative dehydrogenation (aromatization) to yield the benzimidazole product and regenerate the active catalyst.

The stability imparted by the N,S-chelate ring of the this compound ligand could be beneficial for catalyst longevity.

Table 1: Examples of Catalytic Systems for Benzimidazole Synthesis (Illustrative)

Catalyst TypeReactantsKey Features
Copper(II) complexeso-phenylenediamines, aldehydesEfficient, often mild conditions nih.gov
Palladium/CopperBromo-substituted benzimidazoles, o-bromobenzoic acidsCascade reactions for complex scaffolds nih.gov
Gold nanoparticles2-nitroanilines, CO2/H2Utilization of C1 feedstock nih.gov

This table provides examples of known catalytic systems to illustrate the diversity of approaches for benzimidazole synthesis, as direct data for this compound is not available.

Green Catalysis and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation.

The application of this compound metal complexes in green catalysis is an area ripe for exploration. The inherent properties of this ligand suggest several avenues through which it could contribute to more sustainable chemical processes:

High Atom Economy: Catalytic reactions, by their nature, improve atom economy by providing an alternative, lower-energy reaction pathway. The design of catalysts based on this compound would focus on maximizing the incorporation of reactant atoms into the final product, minimizing the formation of byproducts.

Use of Greener Solvents: The benzyl substituent on the ligand can be modified to tune the solubility of the corresponding metal complexes in environmentally benign solvents, such as water, ethanol, or supercritical fluids. For instance, the photocatalytic Kindler reaction for thioamide synthesis has been shown to proceed effectively under visible light irradiation, offering a green alternative to traditional methods rsc.org.

Mild Reaction Conditions: A well-designed catalyst can operate under milder temperatures and pressures, reducing the energy consumption of a chemical process. The electronic and steric properties of the this compound ligand can be fine-tuned by introducing different substituents on the pyridine ring or the benzyl group to optimize the catalytic activity for specific transformations under mild conditions.

While specific examples of this compound in green catalysis are not yet prevalent in the literature, the broader class of pyridine-carbothioamide complexes has shown promise. For example, organometallic ruthenium(II) complexes of pyridine-2-carbothioamides have been investigated for their catalytic potential, although primarily in the context of medicinal chemistry mdpi.com. The synthesis of thioamides themselves can be achieved through green photocatalytic methods, indicating a shift towards more sustainable synthetic routes for such ligands and their potential applications rsc.org.

Table 2: Potential Contributions of this compound Complexes to Green Chemistry

Green Chemistry PrinciplePotential Contribution of this compound Complexes
Waste PreventionHigh selectivity leading to fewer byproducts.
Atom EconomyEfficient catalysis maximizing reactant incorporation.
Less Hazardous Chemical SynthesesUse of less toxic metals and ligands.
Designing Safer ChemicalsPotential for catalysts with low toxicity.
Safer Solvents and AuxiliariesTunable solubility in green solvents.
Design for Energy EfficiencyCatalysis under mild temperatures and pressures.
Use of Renewable FeedstocksPotential for catalyzing reactions with bio-based substrates.
Reduce DerivativesOne-pot syntheses avoiding protection/deprotection steps.
CatalysisInherent function as a catalyst.
Design for DegradationLigand and complex could be designed for biodegradability.
Real-time analysis for Pollution PreventionDevelopment of catalysts for clean processes.
Inherently Safer Chemistry for Accident PreventionUse of stable and less reactive chemical forms.

Biological Activities and Mechanistic Studies of N Benzylpyridine 2 Carbothioamide Analogues

Research into Antineoplastic Properties and In Vitro Efficacy

Analogues of N-benzylpyridine-2-carbothioamide, particularly those containing the pyridine-carbothioamide or bipyridine-carbothioamide scaffold, have demonstrated significant antineoplastic properties in preclinical studies. Their ability to inhibit the growth of cancer cells has been a key area of investigation.

The antiproliferative activity of these compounds is attributed to several distinct mechanisms at the cellular level, including the induction of programmed cell death, halting the cell division cycle, and interfering with critical molecular pathways necessary for tumor cell survival and proliferation.

Analogues of this compound have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. For example, metal complexes incorporating bipyridine ligands, which are structurally related to the target compound, have been observed to trigger both early and late-stage apoptosis in human colon cancer (HCT-116) cells. rsc.org This process is often characterized by an increase in apoptotic bodies and the activation of key executioner proteins like caspases.

In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating. Flow cytometry analysis of HCT-116 cells treated with a palladium(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine revealed a significant accumulation of cells in the G2/M phase of the cell cycle. rsc.org This indicates that the compound interferes with the cellular processes leading to mitosis, effectively halting cell division.

A primary mechanism for the anticancer activity of this compound analogues is the inhibition of crucial enzymes. One of the most well-documented targets is ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair in rapidly proliferating cells. nih.govnih.gov The analogue 2,2'-bipyridyl-6-carbothioamide (B1228426) (BPYTA) is a potent inhibitor of the R2 subunit of ribonucleotide reductase. nih.govnih.gov Its active form is an iron chelate, BPYTA-Fe(II), which acts by destroying the essential tyrosyl free radical within the R2 subunit, thereby inactivating the enzyme. nih.govnih.gov The copper complex, BPYTA-Cu(II), also demonstrates this inhibitory activity. nih.gov

Another key enzymatic target for pyridine-based compounds is Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the biosynthesis of androgens, which fuel the growth of certain cancers like prostate cancer. Abiraterone, a potent and selective inhibitor of CYP17A1, features a pyridine (B92270) ring that is crucial for its activity. nih.gov The pyridine nitrogen coordinates with the heme iron of the enzyme, leading to potent, reversible inhibition. nih.gov This suggests that pyridine-carbothioamide structures may also target this pathway.

Compound AnalogueEnzyme TargetMechanism of InhibitionReference
2,2'-Bipyridyl-6-carbothioamide (BPYTA)-Fe(II)Ribonucleotide Reductase (R2 Subunit)Destruction of the tyrosyl free radical nih.govnih.govnih.gov
Pyridine-containing compounds (e.g., Abiraterone)Cytochrome P450 17A1 (CYP17A1)Coordination of pyridine nitrogen to the enzyme's heme iron nih.gov

Certain analogues have been shown to interact directly with DNA or with enzymes that regulate DNA topology, leading to cellular damage and death. Studies on copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone, a structurally similar compound, have demonstrated binding interactions with DNA bases. nih.gov These complexes were found to bind to purine (B94841) bases (adenine, guanine) and cytosine, suggesting a mechanism that involves direct interference with the genetic material of the cancer cell. nih.gov Other related compounds, such as pyridine-3-carboxamide (B1143946) derivatives, have been identified as inhibitors of DNA gyrase, an enzyme that controls DNA supercoiling and is essential for DNA replication and transcription. nih.gov

A critical aspect of anticancer drug development is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Several analogues of this compound have demonstrated promising selectivity in in vitro models. The selectivity of a compound is often quantified by the Selectivity Index (SI), which is the ratio of its cytotoxic concentration in normal cells to that in cancer cells (SI = IC₅₀ normal cells / IC₅₀ cancer cells). mdpi.com A higher SI value indicates greater selectivity for cancer cells.

For instance, a ruthenium(II) compound containing a 2,2'-bipyridine (B1663995) ligand was found to be significantly more cytotoxic to various tumor cell lines, including murine melanoma (B16F10), compared to the healthy Chinese hamster lung fibroblast cell line (V79), indicating a favorable selectivity profile. fapesp.br Similarly, studies on acridine (B1665455) derivatives have shown that specific compounds can achieve high selectivity for liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cells over normal liver cells (THLE-2), with SI values greater than 3. mdpi.com Novel thallium(III) complexes with pyridine-dicarboxylate derivatives also exhibited potent antiproliferative effects on human melanoma (A375) cells while showing much weaker cytotoxicity against normal human foreskin fibroblast (HFF) cells. nih.gov

Compound Class/ExampleCancer Cell LineNormal Cell LineSelectivity FindingReference
Ruthenium(II)-bipyridine complexB16F10 (Murine Melanoma)V79 (Hamster Lung Fibroblasts)More effective against tumor cells than normal cells fapesp.br
Acridine derivative 8bHePG2, HCT-116, MCF-7THLE-2 (Normal Liver)Selective for all three cancer cell lines (SI > 3) mdpi.com
Thallium(III)-pyridine complex C3A375 (Human Melanoma)HFF (Human Foreskin Fibroblast)Potent against A375 cells, weak cytotoxicity in HFF cells nih.gov

The promising in vitro results for this compound analogues have been translated into significant antitumor efficacy in animal models. The analogue 2,2'-bipyridyl-6-carbothioamide (BPYTA) has demonstrated in vivo antitumor activity. nih.gov

Furthermore, metal complexes featuring these ligand scaffolds have shown robust activity. Pyridine-2-carboxamide derivatives, when combined with immunotherapy, resulted in significant tumor growth inhibition (TGI) in murine colorectal cancer models (MC38 and CT26). nih.gov For example, one such analogue achieved a TGI of 83.3% in the MC38 model. nih.gov In other studies, a rhenium tricarbonyl complex with a 5-(chloromethyl)-2,2'-bipyridine (B31925) ligand showed significant inhibition of pancreatic tumor growth in zebrafish-Panc-1 xenografts and was also capable of inhibiting cancer cell dissemination. rsc.orgchemrxiv.org

Compound Analogue/ClassAnimal ModelCancer TypeKey In Vivo Efficacy ResultReference
Pyridine-2-carboxamide derivative 19Murine Model (MC38)Colorectal Cancer83.3% Tumor Growth Inhibition (in combination with anti-PD-1) nih.gov
5-(chloromethyl)-2,2'-bipyridine Rhenium complexZebrafish-Panc-1 XenograftPancreatic CancerSignificant inhibition of tumor growth and cell dissemination rsc.orgchemrxiv.org
2,2'-Bipyridyl-6-carbothioamide (BPYTA)Not SpecifiedNot SpecifiedDemonstrated in vivo antitumor activity nih.gov

Self-Assembly Strategies for Enhanced Anticancer Activity

The development of self-assembling drug conjugates represents a promising frontier in cancer therapy, aiming to enhance the efficacy and delivery of potent small molecules while mitigating side effects. csmres.co.uk This strategy involves the creation of nanoparticles (NPs) that form spontaneously in aqueous environments, offering several advantages, including ease of preparation, high local drug concentration in tumor tissues, and reduced systemic toxicity. csmres.co.uk These factors collectively improve the pharmacokinetic properties of the conjugated drugs. csmres.co.uk

One approach involves the use of biocompatible hydrophilic polymers, such as hyperbranched poly(ether-ester) (HPEE), to construct amphiphilic copolymers with hydrophobic anticancer drugs like paclitaxel. These conjugates self-assemble into biodegradable NPs that can be easily cleared from the body. csmres.co.uk Another strategy employs multi-arm polyethylene (B3416737) glycol (PEG) for the delivery of poorly water-soluble drugs like betulinic acid, often incorporating a targeting molecule such as folate to enhance tumor-specific uptake. csmres.co.uk The design of these conjugates frequently includes ester bonds that facilitate intracellular drug release. csmres.co.uk

Recent research has also explored the synthesis and self-assembly of thiazolo[3,2-a]pyrimidines, which have demonstrated notable in vitro cytotoxicity against various tumor cell lines with moderate effects on normal cells. mdpi.com The self-assembly of these compounds in the crystalline phase, influenced by the solvent used during crystallization, can lead to the formation of distinct supramolecular architectures, including racemic monomers, centrosymmetric racemic dimers, or homochiral 1D chains. mdpi.com This highlights the potential of this compound analogues to be developed as promising candidates for anticancer agents through self-assembly strategies. mdpi.com

Furthermore, arene-Ru based molecular-rectangles, formed through self-assembly, have shown anti-proliferative activities against human cancer cell lines. rsc.org These metallarectangles can induce cell cycle arrest, demonstrating a mechanism of action distinct from traditional chemotherapeutics like cisplatin. rsc.org Such supramolecular assemblies, stabilized by non-covalent interactions like hydrogen bonding, offer a powerful tool for creating functional metal-organic compounds with potential anticancer applications. mdpi.com The investigation of aminopyridine-based cobalt(II) benzoates has also revealed that these coordination compounds can inhibit the growth and induce apoptosis in malignant cancer cells. mdpi.com

Investigations into Antimicrobial Efficacy

The antimicrobial properties of this compound analogues and related structures have been a significant area of research, with studies exploring their effectiveness against a wide range of microbial pathogens.

Antibacterial Action against Gram-Positive and Gram-Negative Strains (In Vitro Studies)

In vitro studies have demonstrated that N-benzylsalicylthioamides exhibit moderate to high activity against Gram-positive bacteria, with some compounds showing efficacy comparable or superior to reference drugs like neomycin and penicillin G. nih.gov The antibacterial activity of these compounds is influenced by their lipophilicity and the presence of halogen substituents. nih.gov Similarly, certain N-phenylbenzamide derivatives have shown potential as broad-spectrum antibacterial agents, inhibiting the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

Substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide have displayed significant antibacterial activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Pseudomonas aeruginosa, E. coli) species. nih.gov Likewise, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides with bromo, methoxy (B1213986), and chloro groups have shown potent antimicrobial effects, in some cases exceeding the activity of standard drugs. nih.gov Benzyl (B1604629) bromide derivatives have also been identified as having strong antibacterial properties against Gram-positive bacteria and moderate activity against some Gram-negative strains. nih.gov

Conversely, a series of twelve N-benzylpyrazine-2-carboxamides were synthesized and tested for their antibacterial activity, but none of the studied compounds exhibited any activity against the tested bacterial strains. mdpi.com

Antifungal and Antimycobacterial Activities (In Vitro Studies)

Analogues of this compound have shown promise as both antifungal and antimycobacterial agents. A series of 4-alkylthiopyridine-2-carbothioamides demonstrated good antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, and Mycobacterium fortuitum, with their efficacy influenced by the hydrophobicity of the alkyl group. nih.gov These compounds also exhibited moderate antifungal activity against Trichophyton mentagrophytes. nih.gov

Similarly, substituted N-benzylpyrazine-2-carboxamides have been evaluated for their antimycobacterial and antifungal properties. mdpi.com One particular compound, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, showed the highest activity against Mycobacterium tuberculosis and other mycobacterial strains. mdpi.com The highest antifungal activity in this series was observed for 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide against Trichophyton mentagrophytes. mdpi.com

Furthermore, N-phenylbenzamides have been investigated for their potential as antifungal agents, showing activity against Candida albicans. mdpi.com Benzyl bromide derivatives have also demonstrated strong antifungal properties. nih.gov The synthesis of nicotinic acid benzylidene hydrazide derivatives revealed that compounds with nitro and dimethoxy substituents were the most active against tested fungal strains, including C. albicans and Aspergillus niger. nih.gov

Compound ClassAntibacterial ActivityAntifungal ActivityAntimycobacterial ActivityReference
N-benzylsalicylthioamidesModerate to high against Gram-positive bacteriaNot specifiedNot specified nih.gov
N-phenylbenzamidesActive against Gram-positive and Gram-negative bacteriaActive against Candida albicansNot specified mdpi.com
Substituted Mannich basesActive against Gram-positive and Gram-negative bacteriaActive against C. albicans and C. glabrataNot specified nih.gov
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesPotent activity, in some cases exceeding standard drugsPotent activity, in some cases exceeding standard drugsNot specified nih.gov
Benzyl bromide derivativesStrong against Gram-positive, moderate against Gram-negativeStrong activityNot specified nih.gov
N-benzylpyrazine-2-carboxamidesInactiveActive against Trichophyton mentagrophytesActive against Mycobacterium tuberculosis mdpi.com
4-alkylthiopyridine-2-carbothioamidesNot specifiedModerate against Trichophyton mentagrophytesGood against M. tuberculosis, M. kansasii, M. avium, M. fortuitum nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound analogues and related compounds are attributed to various mechanisms of action at the molecular level.

Inhibition of Essential Bacterial Enzymes (e.g., DNA Gyrase B, Ribonucleotide Diphosphate (B83284) Reductase, Enoyl-ACP-reductase)

A key mechanism of action for many antibacterial agents is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase composed of GyrA and GyrB subunits, is a validated target for antibiotics. nih.gov It plays a crucial role in DNA replication, transcription, and repair. nih.gov Some hybrid molecules have been designed to inhibit both the catalytic site on GyrA and the ATP-binding site on GyrB, a dual-targeting approach that may reduce the likelihood of resistance development. nih.gov

Ribonucleoside diphosphate reductase is another critical enzyme in bacterial metabolism. Its inhibition has been studied as a potential antimicrobial strategy. nih.gov For instance, 2'-C-methyladenosine diphosphate has been shown to act as a mechanism-based inhibitor of this enzyme in Corynebacterium nephridii. nih.gov

The enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final step in the fatty acid biosynthesis (FAS-II) pathway, is an attractive target for antibacterial drug discovery due to its essential role in bacterial survival and its low homology to mammalian enzymes. nih.govnih.gov The FAS-II pathway is responsible for producing fatty acids, which are vital for bacterial cell membrane integrity. nih.gov Several studies have focused on identifying inhibitors of FabI. Thiopyridine derivatives, for example, have been shown to inhibit E. coli ENR and the growth of Staphylococcus aureus and Bacillus subtilis. nih.gov The inhibitory effect on cell growth is linked to the inhibition of fatty acid biosynthesis. nih.gov Virtual screening and 3D-QSAR modeling have also been employed to identify new potential inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase.

Disruption of Microbial Membrane Transport and Energetics

In addition to enzyme inhibition, some benzothiazole (B30560) derivatives bearing an amide moiety have been found to exert their antibacterial effect by perturbing the microbial membrane. rsc.org This disruption of the cell membrane's integrity can lead to a loss of essential cellular components and ultimately, cell death. The electronic and lipophilic properties of these compounds significantly influence their antimicrobial activity. rsc.org

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, once a certain population density is reached. researchgate.netmdpi.com This communication is mediated by signaling molecules called autoinducers. researchgate.net The disruption of QS, a strategy known as quorum quenching, is being explored as a novel approach to combat bacterial infections, as it can reduce pathogenicity without exerting direct selective pressure for resistance. nih.govmdpi.com

Antibiofilm Properties

Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to different surfaces. Biofilms are a significant concern in clinical settings due to their increased resistance to antibiotics and host immune responses. nih.gov The formation of biofilms is often regulated by quorum sensing, making QS inhibitors potential antibiofilm agents. mdpi.com

Although specific studies on the antibiofilm properties of this compound were not identified, research on analogous structures highlights the potential of this chemical class. For example, riparin (B1680646) II-type benzamides have demonstrated significant antibiofilm activity against dermatophytes like Trichophyton rubrum. nih.gov These compounds were found to reduce both biofilm production and viability. nih.gov Furthermore, a study on 2-azidobenzothiazoles, which share a heterocyclic core, revealed that certain derivatives could significantly inhibit biofilm formation in pathogenic bacteria such as Enterococcus faecalis and Staphylococcus aureus at concentrations below their minimum inhibitory concentration. nih.gov These findings suggest that the this compound scaffold may also possess antibiofilm capabilities worth investigating.

Research on Overcoming Multidrug Resistance in Microbial Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. mdpi.com MDR pathogens, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), have developed various mechanisms to withstand the effects of multiple antibiotics. nih.gov Research into new antimicrobial strategies is crucial, including the development of compounds that can overcome these resistance mechanisms.

While there is no direct evidence of this compound's efficacy against MDR pathogens, studies on structurally related compounds offer some promise. A library of N²,N⁴-disubstituted quinazoline-2,4-diamines, which feature an N-benzyl group, has shown potent bactericidal activity against multidrug-resistant Acinetobacter baumannii. nih.gov These compounds act as dihydrofolate reductase inhibitors and have demonstrated efficacy in a murine infection model. nih.gov Similarly, novel thiazole (B1198619) derivatives have shown activity against linezolid-resistant S. aureus and vancomycin-resistant E. faecium. mdpi.com These results indicate that the broader class of N-benzyl substituted heterocycles could be a valuable starting point for the development of new agents to combat multidrug resistance.

Neuromodulatory and Psychotropic Research

Investigations into this compound analogues have also extended into the realm of neuroscience, with studies exploring their potential effects on the central nervous system.

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures. Research into novel anticonvulsant agents is ongoing, with a focus on developing more effective and safer treatments. A study on N-benzyl-2-acetamidopropionamide derivatives, which are close structural analogues of this compound, has demonstrated significant anticonvulsant activity. nih.gov

In this study, several derivatives were evaluated in rodent models of epilepsy. The results showed that these compounds were effective in the maximal electroshock-induced seizure (MES) test, a standard screening model for anticonvulsant drugs. nih.gov Notably, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide was found to be particularly potent, with an ED₅₀ value of 4.5 mg/kg, while its (S)-stereoisomer was significantly less active. nih.gov This highlights the stereospecificity of the anticonvulsant effect. The protective indices for the most active compounds were also favorable, suggesting a good safety margin. nih.gov

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Compound Animal Model Administration Route Anticonvulsant Test ED₅₀ (mg/kg)
(R)-N-benzyl-2-acetamido-3-methoxypropionamide Mouse i.p. MES 4.5
(S)-N-benzyl-2-acetamido-3-methoxypropionamide Mouse i.p. MES >100
N-benzyl-2-acetamido-3-ethoxypropionamide Mouse i.p. MES 17.3
N-benzyl-2-acetamido-3-methoxypropionamide Rat p.o. MES 3.9

ED₅₀: Median Effective Dose; MES: Maximal Electroshock-induced Seizure; i.p.: intraperitoneal; p.o.: oral.

Anxiolytic and Sedative Effects

Anxiety disorders are a prevalent group of psychiatric conditions. While effective treatments exist, there is a continuous search for new anxiolytic agents with improved side-effect profiles. nih.gov Some research suggests that compounds with a benzyl-amide or similar backbone may possess anxiolytic and sedative properties.

A patent for a series of compounds, including N-benzyloxycarbonyl tryptamine, describes their potential use as anxiolytic and sedative agents. google.com These compounds are structurally related to this compound through the presence of a benzyl group attached to a nitrogen-containing scaffold. The patent suggests that these compounds could be beneficial in treating anxiety and sleep disorders. google.com However, specific preclinical or clinical data on the anxiolytic and sedative effects of this compound analogues from peer-reviewed literature is limited.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are a class of drugs used in the symptomatic treatment of Alzheimer's disease. They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. nih.gov Research has explored various heterocyclic compounds for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on novel N-benzyl pyridine-2-one derivatives, which are closely related to this compound, demonstrated their ability to inhibit AChE activity in a mouse model of cognitive deficit. nih.gov These compounds were shown to ameliorate scopolamine-induced memory impairment, suggesting a potential therapeutic application in conditions associated with cholinergic dysfunction. nih.gov

Another study focused on N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. nih.gov In this research, several analogues were synthesized and tested for their in vitro inhibitory activity against AChE. The most active compounds in this series displayed IC₅₀ values in the sub-micromolar range, indicating potent inhibition of the enzyme. nih.gov

Table 2: Cholinesterase Inhibitory Activity of N-Benzylpyridine Analogues This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Compound Class Enzyme Inhibitory Activity (IC₅₀) Reference
N-benzyl pyridine-2-one derivatives AChE Significant inhibition in vivo nih.gov

IC₅₀: Half-maximal inhibitory concentration; AChE: Acetylcholinesterase.

Photosynthesis-Inhibiting Activity Studies

While direct studies on the photosynthesis-inhibiting activity of this compound are not extensively documented, research on structurally related N-benzylpyrazine-2-carboxamides provides significant insights. A series of these pyrazine (B50134) analogues were assayed for their ability to inhibit photosynthesis in spinach chloroplasts (Spinacia oleracea L.). mdpi.com

The mechanism of action for many photosynthesis inhibitors involves the disruption of the photosynthetic electron transport (PET) chain within photosystem II (PSII). umn.edu These inhibitors can bind to specific sites in the PSII complex, blocking the flow of electrons and leading to a halt in the production of ATP and NADPH necessary for CO2 assimilation. umn.educas.cz This inhibition often results in chlorosis (yellowing) and necrosis (tissue death), starting from the leaf margins. umn.edu

In the study of N-benzylpyrazine-2-carboxamides, it was observed that certain substitutions on the benzyl and pyrazine rings influenced the photosynthesis-inhibiting activity. Specifically, compounds with a tert-butyl group on the pyrazine ring showed notable activity. For instance, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and its 4-chlorobenzyl analogue demonstrated moderate to weak inhibition of photosynthesis. mdpi.com The interaction of some pyrazine carboxamides with the D2 protein on the donor side of PSII has been suggested as a possible mechanism, which impairs the electron transport from the oxygen-evolving complex to the PSII reaction center. mdpi.com

Although the core heterocycle is a pyrazine in these studies, the findings suggest that the N-benzylamide/thioamide scaffold can be a viable pharmacophore for targeting photosynthesis. Further research is warranted to determine if this compound analogues exhibit similar or enhanced activity and to elucidate their precise binding site and mechanism of action within the photosynthetic apparatus.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are pivotal in identifying the key molecular features that govern their activity, guiding the design of new compounds with improved properties.

The biological activity of pyridine derivatives can be significantly modulated by the nature and position of substituents on both the pyridine and the N-benzyl rings. nih.govresearchgate.net Studies on various classes of pyridine-containing compounds have established several general SAR principles.

For a series of N-benzylpyrazine-2-carboxamides, which are close structural analogues, the substituents on the benzyl ring were found to have a pronounced effect on their antimycobacterial and antifungal activities. For example, the presence of a trifluoromethyl group at the meta position of the benzyl ring led to the highest antifungal activity against Trichophyton mentagrophytes. mdpi.com In contrast, a 4-methoxybenzyl group was associated with the highest antimycobacterial activity against Mycobacterium tuberculosis. mdpi.com

In a broader context of pyridine derivatives, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, and electron-donating groups, like methoxy or hydroxyl groups, can influence the electronic properties and binding interactions of the molecule with its biological target. nih.gov For instance, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic nature of substituents on the phenyl ring was a key determinant of their inhibitory activity against the Forkhead Box M1 protein. nih.gov

A study on pyridine carbothioamide analogs highlighted their anti-inflammatory potential. nih.govresearchgate.net The variation of substituents led to compounds with a range of IC50 values, indicating a clear structure-activity relationship. nih.govresearchgate.net For instance, within a series of (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carbothioamide derivatives, the nature of the substituent on the carbothioamide nitrogen was critical for their antagonistic activity on the retinoid X receptor alpha (RXRα). nih.gov

The following interactive table summarizes the impact of substituent variations on the biological activity of some N-benzylpyrazine-2-carboxamide analogues, which can provide inferential knowledge for N-benzylpyridine-2-carbothioamides.

CompoundSubstituent on Benzyl RingBiological ActivityReference
5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide3-CF3Highest antifungal activity (MIC = 15.62 µmol/L against T. mentagrophytes) mdpi.com
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide4-OCH3Highest antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis) mdpi.com
5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamideNoneModerate photosynthesis-inhibiting activity (IC50 = 7.4 µmol/L) mdpi.com
5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide4-ClModerate photosynthesis-inhibiting activity (IC50 = 13.4 µmol/L) mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific 2D or 3D-QSAR models for this compound analogues are not prominently available in the reviewed literature, the principles of this methodology are widely applied in drug discovery for similar heterocyclic compounds. koreascience.kr

A QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors demonstrated that descriptors related to the adjacency distance matrix were influential in predicting activity. mdpi.com This suggests that the spatial arrangement and connectivity of atoms are crucial for the biological function of these molecules. In another study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a 3D-QSAR model was developed that highlighted the importance of specific steric and electronic fields around the molecule for its antimycobacterial activity. openpharmaceuticalsciencesjournal.com

The general process of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. openpharmaceuticalsciencesjournal.com This model can then be used as a 3D query to screen virtual compound libraries to identify new potential hits.

For antitubercular drug discovery, pharmacophore models have been successfully developed for various targets. For instance, a study on imidazo[1,2-a]pyridine-3-carboxamide analogues generated a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model provided insights into the key interaction points between the ligands and their target.

In the context of this compound analogues, a pharmacophore model could be developed based on a set of active compounds. The key steps would involve:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule.

Feature Identification: Identifying common chemical features present in the active compounds.

Pharmacophore Generation and Validation: Aligning the molecules and generating a hypothesis that represents the common features in their 3D arrangement. The model's ability to distinguish between active and inactive compounds is then validated.

A well-defined pharmacophore model for this compound analogues would be invaluable for designing novel derivatives with enhanced potency and selectivity. It can guide modifications to the scaffold to optimize interactions with the target protein.

Computational and Theoretical Investigations of N Benzylpyridine 2 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of N-benzylpyridine-2-carbothioamide at the atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is key to its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For related compounds, such as certain pyrazole (B372694) carbothioamide derivatives, DFT calculations have been employed to determine these frontier orbitals. For instance, studies on N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide have shown that the HOMO and LUMO energies, and consequently the energy gap, can be precisely calculated. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic transitions. researchgate.net In many organic molecules, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative HOMO-LUMO Energy Data for a Related Carbothioamide Ligand

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.80
Energy Gap (ΔE)4.45

Note: Data is illustrative and based on a related carbothioamide ligand. researchgate.net The specific values for this compound would require dedicated DFT calculations.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For a similar compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and shown to be in good agreement with experimental values. nih.gov This allows for the precise assignment of each proton and carbon atom in the molecule.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as stretching and bending vibrations of specific bonds (e.g., C=S, N-H, C-N). For instance, in related thioamide compounds, the characteristic C=S stretching vibration is a key focus of such analyses. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range. sharif.edusharif.edu These calculations can identify the electronic transitions responsible for the observed absorption bands, often corresponding to π→π* and n→π* transitions within the aromatic rings and the carbothioamide group. For similar molecular structures, TD-DFT has been successfully used to correlate calculated absorption wavelengths with experimental spectra. researchgate.netsharif.edu

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of a compound.

Ligand-Protein Binding Mechanisms

Molecular docking studies on related carbothioamide and pyridine (B92270) derivatives have revealed common binding mechanisms. These typically involve a combination of hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking interactions between the ligand and the amino acid residues in the active site of the protein.

For example, in studies of other carbothioamide-containing compounds, the thioamide group is often found to act as a hydrogen bond donor or acceptor. researchgate.net The nitrogen atom of the pyridine ring can also participate in hydrogen bonding. The benzyl (B1604629) and pyridine rings are capable of forming hydrophobic and aromatic interactions with nonpolar residues of the protein target. nih.gov

Table 2: Potential Intermolecular Interactions in Ligand-Protein Binding

Interaction TypePotential Interacting Groups on this compound
Hydrogen BondingThioamide N-H (donor), Thioamide C=S (acceptor), Pyridine N (acceptor)
Hydrophobic InteractionsBenzyl ring, Pyridine ring
π-π StackingBenzyl ring, Pyridine ring

Prediction of Molecular Targets

By docking a ligand against a library of known protein structures, it is possible to predict its potential molecular targets. For instance, various pyridine and carbothioamide derivatives have been docked against a range of enzymes implicated in diseases. One study involving a carbothioamide ligand performed molecular docking against the tyrosine kinase receptor, which is a known target in cancer therapy. researchgate.net Another study on pyrazole and pyridine derivatives investigated their binding to human topoisomerase II β, an important enzyme in DNA replication. nih.gov Such studies help in identifying the potential therapeutic applications of new compounds.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic properties is crucial to prevent late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate the potential of a chemical entity to become a viable drug. These computational methods utilize a compound's chemical structure to forecast its behavior within a biological system.

While specific, published in silico ADME studies focused exclusively on this compound are not extensively available in the reviewed scientific literature, its pharmacokinetic profile can be hypothetically assessed using a variety of established and widely used computational platforms. Tools such as SwissADME and pkCSM employ models built on vast datasets of experimental results to predict the ADME properties of novel molecules. nih.govnih.govuq.edu.au The following sections detail the methodologies that would be applied to this compound to predict its drug-like qualities.

Physicochemical Properties and Drug-Likeness

The foundational step in an in silico ADME assessment involves the calculation of key physicochemical properties that influence a molecule's behavior. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide a preliminary assessment of oral bioavailability. mdpi.com A compound is generally considered to have favorable oral bioavailability if it adheres to these rules.

A hypothetical analysis of this compound would begin with the calculation of these fundamental descriptors.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Lipinski's Rule of Five Guideline
Molecular Weight 242.33 g/mol ≤ 500 g/mol
LogP (Lipophilicity) (Predicted Value) ≤ 5
Hydrogen Bond Donors 1 ≤ 5

Note: The LogP value would be a calculated prediction from a specific software (e.g., iLOGP, XLOGP3).

Absorption

For a drug administered orally, absorption from the gastrointestinal (GI) tract into the bloodstream is the first critical step. Computational models predict this by evaluating several parameters.

Gastrointestinal (GI) Absorption: Models predict the percentage of the compound that will be absorbed from the gut. High GI absorption is a desirable trait for orally administered drugs. nih.gov

Caco-2 Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma cells, is a standard in vitro model for predicting intestinal drug absorption. In silico models predict the permeability rate (logPapp in 10⁻⁶ cm/s), with higher values suggesting better absorption. mdpi.com

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells back into the intestinal lumen, reducing absorption. Predictive models can classify a compound as a substrate or non-substrate of P-gp, and also as a potential inhibitor. mdpi.com

Table 2: Hypothetical Absorption Predictions for this compound

Parameter Predicted Outcome Significance
GI Absorption High/Low Predicts oral absorption efficiency
Caco-2 Permeability (logPapp) (Numerical Value) High values (>0.9) suggest high permeability mdpi.com

Distribution

Once in the bloodstream, a drug is distributed to various tissues. Key predictive parameters for distribution include:

Volume of Distribution (VDss): This parameter indicates the extent of a drug's distribution in body tissues versus plasma. Low values suggest the drug remains primarily in the blood, while high values indicate distribution into tissues. nih.gov

Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound fraction is free to exert its pharmacological effect. Models predict the percentage of the drug that will be bound.

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For others, it can lead to unwanted side effects. Models predict whether a compound is likely to penetrate the BBB. researchgate.net

Table 3: Hypothetical Distribution Predictions for this compound

Parameter Predicted Outcome Significance
VDss (log L/kg) (Numerical Value) Indicates extent of tissue distribution
Unbound Fraction (Fu) (Numerical Value) Represents the fraction of drug available for therapeutic action

Metabolism

The body chemically modifies drugs, primarily in the liver, through the action of enzymes. This process, known as metabolism, is crucial for detoxification and elimination. The Cytochrome P450 (CYP) family of enzymes is central to this process.

CYP Inhibition: A compound that inhibits specific CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can cause significant drug-drug interactions by altering the metabolism of other medications. researchgate.net Computational models can predict the inhibitory potential of a compound against these key enzymes.

Table 4: Hypothetical Metabolism Predictions for this compound

Parameter Predicted Outcome Significance
CYP1A2 Inhibitor Yes/No "Yes" indicates potential for drug-drug interactions
CYP2C9 Inhibitor Yes/No "Yes" indicates potential for drug-drug interactions
CYP2C19 Inhibitor Yes/No "Yes" indicates potential for drug-drug interactions
CYP2D6 Inhibitor Yes/No "Yes" indicates potential for drug-drug interactions

Excretion

Finally, the drug and its metabolites are removed from the body.

Total Clearance (log ml/min/kg): This parameter represents the efficiency of drug elimination from the body. It is a combination of clearance by various routes, including renal (kidney) and hepatic (liver). mdpi.com

Renal OCT2 Substrate: The Organic Cation Transporter 2 (OCT2) is involved in the secretion of drugs in the kidneys. Models can predict if a compound is a substrate for this transporter. nih.gov

Table 5: Hypothetical Excretion Predictions for this compound

Parameter Predicted Outcome Significance
Total Clearance (log ml/min/kg) (Numerical Value) Measures the rate of drug elimination

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-benzylpyridine-2-carbothioamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the protons of the pyridine (B92270) ring, the benzyl (B1604629) group's phenyl ring, and the methylene (B1212753) (-CH₂) bridge. Based on data from analogous structures like 2-benzylpyridine (B1664053), the pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm), while the benzyl phenyl protons resonate around δ 7.2-7.4 ppm. chemicalbook.comchemicalbook.com The methylene protons would likely present as a doublet around δ 4.0-4.8 ppm, coupled to the adjacent N-H proton. chemicalbook.com The thioamide N-H proton is expected to be a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. organicchemistrydata.org For this compound, distinct signals would correspond to the carbons of the pyridine and benzene (B151609) rings, the methylene carbon, and the thiocarbonyl (C=S) carbon. The thiocarbonyl carbon is particularly noteworthy, typically resonating far downfield (δ > 180 ppm) due to the deshielding effect of the sulfur atom. The pyridine ring carbons are expected between δ 120-150 ppm, with the carbon attached to the nitrogen being the most deshielded. rsc.orgchemicalbook.com The benzyl group carbons would appear in the aromatic region (δ 127-140 ppm) and the aliphatic region for the -CH₂- carbon (around δ 45-55 ppm).

Advanced 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments.

COSY: Confirms which protons are spin-coupled, for example, linking adjacent protons on the pyridine and benzene rings and confirming the coupling between the N-H and CH₂ protons.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine H3/C3~7.8~122
Pyridine H4/C4~7.9~137
Pyridine H5/C5~7.4~126
Pyridine H6/C6~8.6~149
Pyridine C2-~152
Thioamide C=S->180
Thioamide N-H>9.0 (broad)-
Benzyl CH₂~4.8 (d)~50
Benzyl Phenyl C (ipso)-~138
Benzyl Phenyl C (o, m, p)~7.2-7.4~127-129

The thioamide functional group (-C(=S)N(H)-) in this compound introduces the possibility of geometric isomerism in solution due to the significant double-bond character of the C-N bond. This restricts rotation, leading to the potential existence of E and Z isomers. These isomers can often be observed as separate sets of signals in NMR spectra, particularly at low temperatures where their interconversion is slow on the NMR timescale. Variable-temperature (VT) NMR studies can be used to investigate this dynamic process, allowing for the determination of the activation energy for rotation around the C-N bond. The relative populations of the two isomers are influenced by steric hindrance and potential intramolecular hydrogen bonding, such as between the thioamide N-H and the pyridine nitrogen atom, which would favor the Z-conformation. ipb.pt

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and exploring the fragmentation patterns of this compound, which provides structural confirmation. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected, confirming the compound's molecular weight.

The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting fragments. libretexts.org Key fragmentation processes would likely include:

Alpha-cleavage: The most common fragmentation would be the cleavage of the C-C bond between the benzyl CH₂ group and the phenyl ring, or the N-C bond of the benzyl group. Cleavage of the benzyl C-C bond is highly favored as it leads to the formation of the stable benzyl cation, which often rearranges to the even more stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. miamioh.edu

Cleavage of the Thioamide: Fragmentation can occur on either side of the thioamide group, leading to ions corresponding to the pyridine-2-carbothioyl moiety or the benzylamine (B48309) moiety.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 mass units). libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/zIdentity of FragmentFragmentation Pathway
228[M]⁺Molecular Ion
138[C₅H₄N-CS]⁺Cleavage of N-C(S) bond
121[C₅H₄N-CNH₂]⁺Cleavage and rearrangement
106[C₇H₈N]⁺Cleavage of C(S)-C(py) bond
91[C₇H₇]⁺Tropylium ion from benzyl group cleavage
78[C₅H₄N]⁺Pyridyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational frequencies. udel.eduvscht.cz

Infrared (IR) Spectroscopy:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary thioamide. ucla.edu

C-H Stretches: Aromatic C-H stretching vibrations from both the pyridine and benzene rings are anticipated just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene (-CH₂) group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N Stretches: A series of bands in the 1400-1610 cm⁻¹ region corresponds to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic pyridine and benzene rings.

Thioamide Bands: The thioamide group does not have a simple, isolated C=S stretching vibration. Instead, it gives rise to a set of characteristic mixed vibrations known as thioamide bands I, II, and III. These are complex bands involving contributions from C-N stretching, N-H bending, and C-S stretching and typically appear in the 1550-950 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O bonds give strong IR signals, C=S bonds often give strong and more easily identifiable Raman signals. Therefore, the C=S vibration of this compound would be expected to produce a prominent peak in the Raman spectrum. Aromatic ring vibrations also tend to be strong in Raman spectra, providing a clear fingerprint for the molecule. rsc.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3200 - 3400Moderate
Aromatic C-HStretch3010 - 3100Variable
Aliphatic C-H (CH₂)Stretch2850 - 2960Moderate
Aromatic C=C / C=NRing Stretch1400 - 1610Moderate to Strong
Thioamide IN-H bend + C-N stretch~1550Strong
Thioamide IIC-N stretch + N-H bend~1250Moderate
Thioamide IIIC-S stretch~1000Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be dominated by electronic transitions within its aromatic systems.

π → π* Transitions: Strong absorption bands, typically below 300 nm, are expected due to π → π* transitions within the conjugated π-systems of the pyridine and benzene rings. The conjugation between the pyridine ring and the thioamide group will likely red-shift (shift to longer wavelength) these absorptions compared to unsubstituted pyridine.

n → π* Transitions: Weaker absorption bands at longer wavelengths (often > 300 nm) are anticipated. These arise from the promotion of a non-bonding electron (from the nitrogen of the pyridine or the sulfur of the thioamide) into an anti-bonding π* orbital. The thioamide C=S group, in particular, is known to have a low-energy n → π* transition that can extend into the visible region.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Reduction: The pyridine ring is an electron-deficient system and can be electrochemically reduced. The reduction potential would be influenced by the electron-donating or -withdrawing nature of the carbothioamide substituent. The process typically involves a one-electron transfer to form a radical anion.

Oxidation: The thioamide group and the benzyl group are potential sites for oxidation, although this often occurs at higher potentials. The sulfur atom, with its lone pairs of electrons, could be oxidized.

A cyclic voltammogram would plot current versus applied potential, with peaks indicating the potential of these redox events. The reversibility of these processes can provide information about the stability of the resulting radical ions. researchgate.netmdpi.com

Future Research Directions and Therapeutic Potential

Development of Novel N-Benzylpyridine-2-carbothioamide Derivatives with Enhanced Bioactivity

The core strategy for amplifying the therapeutic efficacy of this compound lies in the rational design and synthesis of novel derivatives. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the molecular structure influence biological activity.

Systematic alterations to the this compound scaffold can be explored. This includes substitutions on both the pyridine (B92270) and the benzyl (B1604629) rings. For instance, the introduction of various functional groups, such as electron-withdrawing or electron-donating groups, halogens, or heterocyclic moieties, could modulate the compound's pharmacokinetic and pharmacodynamic properties. Research on related N-benzylpyrazine-2-carboxamides has demonstrated that substitutions on the benzyl ring can significantly impact antimycobacterial and antifungal activities. mdpi.com Similarly, studies on other pyridine carboxamide derivatives have shown that even minor structural changes can lead to substantial differences in biological effects. mdpi.com

The carbothioamide linker itself presents an opportunity for modification. Its replacement with bioisosteres could lead to derivatives with improved metabolic stability or altered target-binding interactions. The goal of these synthetic efforts is to generate a library of compounds with a wide range of physicochemical properties, which can then be screened for enhanced potency and selectivity against various biological targets.

Table 1: Key Research Findings on Related Pyridine Carbothioamide Analogues

Compound ClassKey FindingsReference
Pyridine carbothioamide analogsShowed significant in vitro and in vivo anti-inflammatory activity. Molecular docking studies revealed good binding affinity with COX-1, COX-2, and human nitric oxide synthase. tandfonline.comnih.gov
N-benzyl-2-isonicotinoylhydrazine-1-carbothioamideThe ligand and its metal complexes exhibited strong cytotoxicity against colon and liver cancer cell lines. researchgate.net
N-benzyl-2-phenylpyrimidin-4-amine derivativesIdentified as potent inhibitors of the USP1/UAF1 deubiquitinase complex with anticancer activity. nih.gov

Exploration of Combination Therapies with this compound Analogues

The future of chemotherapy for complex diseases like cancer often lies in combination therapies. Analogues of this compound could serve as valuable components in multi-drug regimens, potentially leading to synergistic effects and overcoming drug resistance.

A promising avenue is the combination of this compound derivatives with established therapeutic agents. For example, in cancer treatment, these compounds could be co-administered with conventional chemotherapeutics or with newer immunotherapies. A recent study on pyridine-2-carboxamide analogues as HPK1 inhibitors showed robust in vivo efficacy in murine colorectal cancer models when administered in combination with an anti-PD-1 antibody. nih.gov This highlights the potential of pyridine-based compounds to enhance the efficacy of immune checkpoint inhibitors.

The rationale behind such combinations is to target multiple signaling pathways simultaneously, thereby reducing the likelihood of cancer cells developing resistance. Furthermore, by using lower doses of each drug in a combination, it may be possible to minimize dose-related toxicities. Future studies should focus on identifying optimal drug combinations and schedules for various diseases.

Innovative Drug Delivery Systems for this compound

The therapeutic success of any drug is contingent not only on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Innovative drug delivery systems can play a pivotal role in improving the pharmacokinetic profile of this compound and its analogues.

Many bioactive compounds, including those with a carbothioamide moiety, can suffer from poor water solubility, which limits their bioavailability. Nanocarrier-based drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles, offer a solution to this problem. nih.govnih.gov These systems can encapsulate hydrophobic drugs, enhancing their solubility and protecting them from premature degradation in the bloodstream. nih.gov

Furthermore, nanocarriers can be engineered for targeted drug delivery. By functionalizing the surface of nanoparticles with specific ligands (e.g., antibodies or peptides), they can be directed to specific cells or tissues, such as tumor cells. nih.gov This targeted approach can increase the drug's efficacy while minimizing off-target side effects. For central nervous system (CNS) disorders, nanocarriers are being explored to overcome the formidable blood-brain barrier. nih.gov The application of these advanced delivery technologies to this compound could significantly enhance its therapeutic index.

Targeting Emerging Pathogens and Drug-Resistant Microbial Strains

The rise of antibiotic resistance is a global health crisis, creating an urgent need for new antimicrobial agents with novel mechanisms of action. Pyridine-containing compounds have a long history in antimicrobial research, and this compound derivatives represent a promising class of molecules to combat drug-resistant pathogens.

Future research should focus on evaluating the activity of a broad range of this compound analogues against a panel of clinically relevant, multidrug-resistant bacteria and fungi. Studies on related N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com This suggests that the pyridine-carbothioamide scaffold could be effective against Gram-negative bacteria, which are notoriously difficult to treat.

The exploration of these compounds against emerging pathogens, for which treatment options are limited, is also a critical area of investigation. By elucidating the mechanism of action of these compounds, researchers can identify novel bacterial targets and develop strategies to circumvent existing resistance mechanisms.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates.

For this compound, AI and ML can be applied at various stages of the discovery pipeline. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds based on their chemical structures. nih.govrutgers.edu This allows for the in silico screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking studies can provide insights into the binding interactions between this compound analogues and their biological targets, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov As more experimental data becomes available, machine learning algorithms can be trained to identify complex patterns and relationships that may not be apparent through traditional analysis, further refining the drug design process. nih.gov

Q & A

Q. What are the common synthetic routes for N-benzylpyridine-2-carbothioamide, and what factors influence their yields?

Methodological Answer: this compound is typically synthesized via a multi-step process involving:

Amide coupling : Reacting pyridine-2-carboxylic acid derivatives with benzylamine in the presence of coupling agents like thionyl chloride or carbodiimides.

Thioamide formation : Substituting the oxygen atom in the amide group with sulfur using reagents such as Lawesson’s reagent or phosphorus pentasulfide .
Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Catalysts : Acid or base catalysts optimize intermediate stability.
  • Temperature : Controlled heating (e.g., reflux) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies thioamide (C=S) stretching vibrations (~1250–1050 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm; benzyl protons appear as a singlet near δ 4.5–5.0 ppm.
    • ¹³C NMR : The thioamide carbonyl (C=S) signal appears at ~200 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers, away from oxidizers, at room temperature in a dark, dry environment .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound in multi-step syntheses?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer (e.g., 70% yield in 30 minutes vs. 6 hours conventionally) .
  • Solvent Screening : Test solvents like DMF, THF, or acetonitrile to balance solubility and reactivity.
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl₂) or enzymes for regioselective thioamide formation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How should discrepancies in spectroscopic data (e.g., NMR or IR) be resolved when characterizing novel derivatives?

Methodological Answer:

  • Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., DFT-based vibrational frequency calculations) to confirm assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation of derivatives .
  • Dynamic NMR : Resolve tautomeric or conformational ambiguities by analyzing temperature-dependent NMR shifts .

Q. What computational approaches are suitable for predicting the electronic properties and binding interactions of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess reactivity.
    • Use hybrid functionals (e.g., B3LYP) for accurate thermochemical data .
  • Molecular Docking :
    • Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.
    • Validate docking poses with molecular dynamics (MD) simulations .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide derivative design .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric assays.
    • Cellular Uptake : Quantify intracellular concentrations via LC-MS .
  • Mechanistic Probes :
    • Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways.
    • Employ fluorescence tagging for real-time localization studies .
  • Omics Integration : Combine transcriptomics/proteomics data to identify affected pathways .

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